molecular formula C4H10NO5P B140842 Methyl Glyphosate CAS No. 24569-83-3

Methyl Glyphosate

Cat. No. B140842
Key on ui cas rn: 24569-83-3
M. Wt: 183.1 g/mol
InChI Key: SGVDYFNFBJGOHB-UHFFFAOYSA-N
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Patent
US06153753

Procedure details

As depicted, one equivalent of N-methylacetamide IX is reacted with one equivalent each of carbon monoxide and formaldehyde in the presence of a carboxymethylation catalyst precursor and solvent to yield N-acetylsarcosine XX. In the presence of water and an acid such as hydrochloric acid, N-acetylsarcosine XX is hydrolyzed to sarcosine XXIII and acetic acid. Sarcosine XXIII is reacted with formaldehyde and H3PO3, PCl3 or other H3PO3 source to produce N- (phosphonomethyl)-N-methyl-glycine XXI which is oxidized in the presence of a platinum catalyst and oxygen to glyphosate I.
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reactant
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Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.[C:2]([N:5]([CH2:7][C:8]([OH:10])=[O:9])[CH3:6])(=O)C.N(CC(O)=O)C.C=O.[OH:19][PH:20]([OH:22])=[O:21].P(Cl)(Cl)Cl>C(O)(=O)C.O>[P:20]([CH2:2][N:5]([CH3:6])[CH2:7][C:8]([OH:10])=[O:9])([OH:22])([OH:21])=[O:19]

Inputs

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reactant
Smiles
Cl
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solvent
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O
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reactant
Smiles
C(C)(=O)N(C)CC(=O)O
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reactant
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Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
P(=O)(O)(O)CN(CC(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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